

An In-depth Technical Guide to 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4-methylbenzenesulfonamide
Cat. No.:	B1289567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

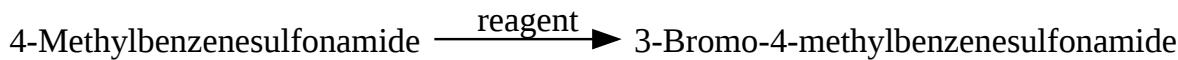
3-Bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a bromine atom and a sulfonamide group on a toluene scaffold, offers multiple reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules.

Chemical Properties and Data

3-Bromo-4-methylbenzenesulfonamide is a solid at room temperature with the chemical formula $C_7H_8BrNO_2S$. Its molecular structure is characterized by a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a sulfonamide group at the 1-position.

Table 1: Physicochemical and Spectroscopic Data for **3-Bromo-4-methylbenzenesulfonamide**

Property	Value
CAS Number	210824-69-4
Molecular Formula	C ₇ H ₈ BrNO ₂ S
Molecular Weight	250.11 g/mol
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available
¹ H NMR (Predicted)	Aromatic protons (~7.5-8.0 ppm), Methyl protons (~2.4 ppm), Amine protons (~7.0-7.5 ppm)
¹³ C NMR (Predicted)	Aromatic carbons (~125-145 ppm), Methyl carbon (~21 ppm)
IR (Predicted)	N-H stretch (~3300 cm ⁻¹), C-H aromatic stretch (~3100 cm ⁻¹), S=O stretch (~1350 and 1160 cm ⁻¹), C-Br stretch (~600-500 cm ⁻¹)
MS (EI, Predicted)	m/z 251/249 (M ⁺), 172/170, 155, 91


Note: Experimental spectral data for **3-Bromo-4-methylbenzenesulfonamide** is not readily available in the public domain. The predicted data is based on the analysis of structurally similar compounds.

Synthesis of 3-Bromo-4-methylbenzenesulfonamide

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-4-methylbenzenesulfonamide** is not widely published in academic literature, a plausible and commonly employed method would be the electrophilic bromination of the commercially available precursor, 4-methylbenzenesulfonamide.

Proposed Experimental Protocol: Electrophilic Bromination

Reaction Scheme:

 $\text{Br}_2 / \text{FeBr}_3$ [Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromo-4-methylbenzenesulfonamide**.

Materials:

- 4-Methylbenzenesulfonamide
- Liquid Bromine (Br_2)
- Anhydrous Iron(III) Bromide (FeBr_3)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzenesulfonamide (1 equivalent) in

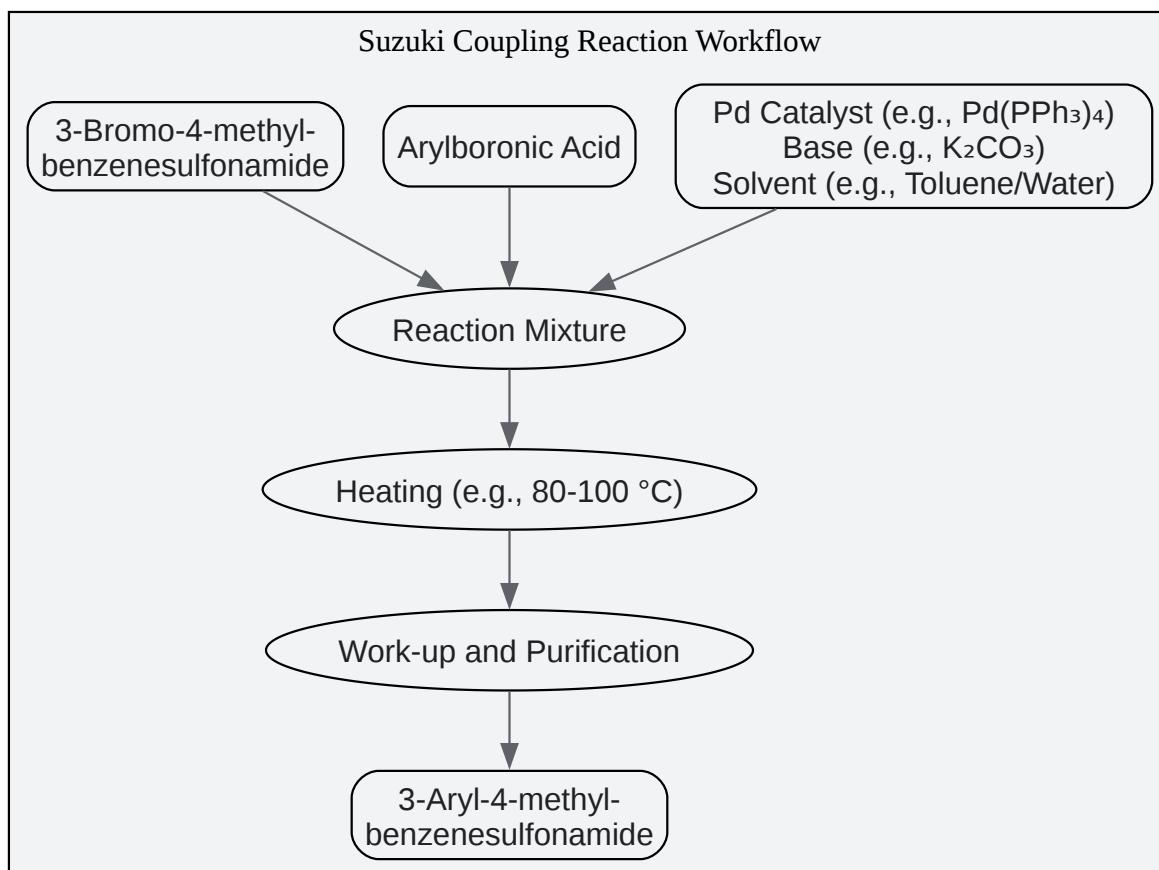
anhydrous dichloromethane.

- Cool the solution to 0 °C in an ice bath.
- Carefully add anhydrous iron(III) bromide (0.1 equivalents) to the stirred solution.
- From the dropping funnel, add a solution of liquid bromine (1.1 equivalents) in dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, **3-Bromo-4-methylbenzenesulfonamide**.

Characterization:

The purified product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications in Organic Synthesis and Drug Discovery


The synthetic utility of **3-Bromo-4-methylbenzenesulfonamide** stems from the reactivity of its functional groups. The bromine atom is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These

reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. Therefore, **3-Bromo-4-methylbenzenesulfonamide** serves as a valuable starting material for the synthesis of novel sulfonamide-containing drug candidates.

Exemplary Reaction Workflow: Suzuki Coupling

The following workflow illustrates the potential use of **3-Bromo-4-methylbenzenesulfonamide** in a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Suzuki coupling reaction.

Signaling Pathways and Biological Activity

While **3-Bromo-4-methylbenzenesulfonamide** itself is primarily considered a synthetic intermediate, its derivatives have been investigated for various biological activities. The sulfonamide functional group is known to interact with a variety of biological targets. For instance, many sulfonamide-containing drugs act as inhibitors of enzymes such as carbonic anhydrases and cyclooxygenases.

Derivatives of benzenesulfonamides have shown potential as antimicrobial and anti-inflammatory agents. The synthesis of novel compounds from the **3-Bromo-4-methylbenzenesulfonamide** scaffold allows for the exploration of structure-activity relationships and the development of new therapeutic agents that may target specific signaling pathways involved in inflammation or microbial growth. However, at present, there is no specific signaling pathway that has been definitively associated with **3-Bromo-4-methylbenzenesulfonamide** itself.

Conclusion

3-Bromo-4-methylbenzenesulfonamide is a valuable and versatile intermediate in organic and medicinal chemistry. Its readily modifiable structure allows for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its potential applications, highlighting its importance as a building block for the development of novel molecules. Further research into the synthesis and biological evaluation of derivatives of **3-Bromo-4-methylbenzenesulfonamide** is warranted to fully explore its potential.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1289567#what-is-3-bromo-4-methylbenzenesulfonamide\]](https://www.benchchem.com/product/b1289567#what-is-3-bromo-4-methylbenzenesulfonamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com